Reichstein's substance E
Description
Reichstein’s substance E (also known as Kendall’s compound E or cortisone) is a corticosteroid first isolated in the 1930s during studies on adrenal cortex hormones . Its chemical structure is 17,21-dihydroxy-11-ketopregn-4-ene-3,20-dione (C₂₁H₂₈O₅), characterized by a 21-carbon steroid backbone with hydroxyl groups at C17 and C21 and a ketone at C11 . Historically, substance E played a pivotal role in understanding glucocorticoid biosynthesis and anti-inflammatory therapies, particularly after its conversion to hydrocortisone (compound F) was demonstrated .
Properties
IUPAC Name |
17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWCEQOCFFQUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Reichstein’s substance E can be synthesized through several chemical pathways. One common method involves the hydrogenation of D-glucose to D-sorbitol, followed by microbial oxidation or fermentation of sorbitol to L-sorbose using acetobacter . Another method involves the chemical transformation of plant steroids such as diosgenin, ergosterol, and stigmasterol .
Industrial Production Methods: Industrial production of Reichstein’s substance E often involves the use of microbial biotransformation processes. These processes utilize microorganisms to convert precursor compounds into the desired steroid hormone. This method is advantageous due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Reichstein’s substance E undergoes various chemical reactions, including oxidation, reduction, and hydroxylation. The reduction of the Δ4-3-ketone and oxidation of the 11β-hydroxyl group are two principal metabolic reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving Reichstein’s substance E include hydrogen gas for hydrogenation, nickel as a catalyst, and acetobacter for microbial oxidation . The reactions typically occur under high temperature and pressure conditions.
Major Products Formed: The major products formed from the reactions of Reichstein’s substance E include cortisone and hydrocortisone. These products are significant due to their therapeutic properties and applications in medicine .
Scientific Research Applications
Reichstein’s substance E has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various steroid hormones. In biology, it is studied for its role in metabolic and immune response pathways. In medicine, it is used in the treatment of adrenal insufficiency and as an anti-inflammatory agent . Industrially, it is utilized in the production of corticosteroids, which are essential for various pharmaceutical applications .
Mechanism of Action
Reichstein’s substance E exerts its effects by interacting with specific molecular targets and pathways in the body. It is converted in the liver to its active metabolite, hydrocortisone, which then binds to glucocorticoid receptors. This binding initiates a cascade of molecular events that regulate gene expression and modulate immune response, metabolism, and stress response .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Reichstein’s substance E shares structural and functional similarities with other adrenal steroids, including Substance S (11-deoxycortisol) , Substance M (hydrocortisone) , Substance V (3β-tetrahydrocortisol) , and Substance Q (11-deoxycorticosterone) . Key differences lie in oxygenation patterns, functional groups, and biological activity.
Table 1: Structural Comparison of Reichstein’s Substance E and Related Compounds
| Compound | Systematic Name | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| Substance E | 17,21-Dihydroxy-11-ketopregn-4-ene-3,20-dione | C₂₁H₂₈O₅ | 11-ketone, 17α/21-hydroxyl |
| Substance S | 17,21-Dihydroxypregn-4-ene-3,20-dione | C₂₁H₃₀O₄ | 17α/21-hydroxyl (no 11-oxygenation) |
| Substance M | 11β,17,21-Trihydroxypregn-4-ene-3,20-dione | C₂₁H₃₀O₅ | 11β-hydroxyl, 17α/21-hydroxyl |
| Substance V | 3β,11β,17α,21-Tetrahydroxypregnan-20-one | C₂₁H₃₄O₅ | 3β-hydroxyl, 11β-hydroxyl, 17α/21-hydroxyl |
| Substance Q | 21-Hydroxypregn-4-ene-3,20-dione | C₂₁H₃₀O₃ | 21-hydroxyl (no 11- or 17-oxygenation) |
Key Research Findings
Biosynthetic Pathways :
- Substance E is interconvertible with cortisone and hydrocortisone via 11β-hydroxysteroid dehydrogenase .
- Substance S serves as the direct precursor for hydrocortisone; microbial hydroxylation (e.g., Cunninghamella elegans) introduces the 11β-hydroxyl group .
Metabolic Stability :
- Substance E exhibits slower interconversion with its 20-dihydro metabolites compared to cortisol-cortisone, suggesting unique pharmacokinetics .
Clinical Relevance: Substance E’s anti-inflammatory properties were foundational for developing synthetic glucocorticoids like prednisone . Substance V overproduction is linked to adrenal tumors, highlighting its diagnostic utility .
Q & A
Q. What are the key structural features of Reichstein's Substance E, and how are they confirmed experimentally?
this compound (C21H30O5, CAS 566-38-1) is a pregnane derivative with hydroxyl groups at positions 17α, 20α, and 21, and ketone groups at positions 3 and 11. Structural confirmation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, distinguishing hydroxyl and ketone groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns.
- X-ray Crystallography (if applicable): Provides absolute stereochemical configuration .
- Chromatographic Purity : HPLC or GC-MS ensures ≥95% purity, critical for reproducible biological assays .
Q. What chromatographic techniques are recommended for purifying this compound from microbial biotransformation mixtures?
- Reverse-Phase HPLC : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve polar hydroxylated derivatives.
- Thin-Layer Chromatography (TLC) : Pre-screening with silica gel plates (chloroform:methanol 9:1) identifies fractions for further purification.
- Countercurrent Chromatography : Effective for large-scale separations without irreversible adsorption .
Advanced Research Questions
Q. How do microbial biotransformation conditions (e.g., dissolved oxygen tension, carbon sources) affect the regioselectivity of hydroxylation in this compound?
Microbial systems like Pellicularia filamentosa and Curvularia lunata exhibit oxygen-dependent 11β-hydroxylation. Key variables:
- Oxygen Tension : Higher dissolved oxygen (≥80% saturation) favors 11β-hydroxylation over 19-hydroxylation, as seen in P. filamentosa .
- Carbon Source : Glucose suppresses 11β-hydroxylation by redirecting metabolic flux toward glycolysis, reducing NADPH availability for cytochrome P450 enzymes .
- pH Control : Maintain pH 6.5–7.0 to stabilize enzyme activity during fed-batch fermentations .
Q. What strategies resolve contradictions in reported hydroxylation yields of this compound under varying oxygen tensions?
- Metabolic Flux Analysis (MFA) : Quantifies NADPH/ATP utilization to identify bottlenecks in oxygen-dependent pathways.
- Comparative Proteomics : Identifies oxygen-responsive enzymes (e.g., cytochrome P450 monooxygenases) in microbial strains.
- Design of Experiments (DoE) : Multi-factorial optimization (e.g., response surface methodology) isolates critical variables (oxygen, agitation rate) .
Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate the biosynthetic pathway of this compound in novel microbial strains?
- Stable Isotope Probing (SIP) : Feed ¹³C-glucose to track carbon flow into hydroxylation precursors.
- Deuterium Exchange Studies : Identify rate-limiting steps (e.g., C-H activation at C11) via kinetic isotope effects (KIE).
- LC-MS/MS Analysis : Quantifies labeled intermediates to reconstruct pathway kinetics .
Methodological Guidance
Q. What experimental controls are essential for ensuring reproducibility in this compound synthesis?
- Negative Controls : Use heat-killed microbial cultures to confirm biotransformation is enzyme-mediated.
- Reference Standards : Co-inject authentic Substance E (e.g., CAS 566-38-1) during HPLC to verify retention times.
- Replicate Fermentations : Perform triplicate runs under identical conditions to quantify batch-to-batch variability .
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between newly synthesized and literature-reported this compound?
- Solvent Correction : Account for deuterated solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts.
- Impurity Profiling : Use 2D-COSY NMR to detect trace contaminants (e.g., epimers, oxidation byproducts).
- Literature Cross-Validation : Compare data with primary sources (e.g., Appl. Microbiol. Biotechnol.) rather than unverified databases .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
- Nonlinear Regression : Fit EC50/IC50 curves using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with Tukey’s Post Hoc : Compare mean differences across treatment groups (α = 0.05).
- Principal Component Analysis (PCA) : Reduces dimensionality in multi-parametric datasets (e.g., gene expression + metabolite profiles) .
Q. How to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance when publishing this compound datasets?
- Metadata Standards : Use ISA-Tab format to document experimental conditions, instruments, and protocols.
- Repository Deposition : Upload raw spectra (NMR, MS) to public repositories (e.g., Zenodo, ChemSpider).
- Controlled Vocabularies : Annotate data with InChIKeys and CAS Registry Numbers for cross-platform interoperability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
